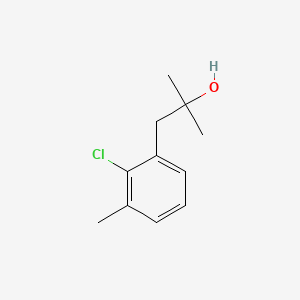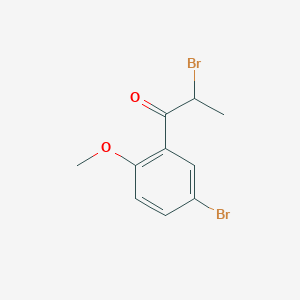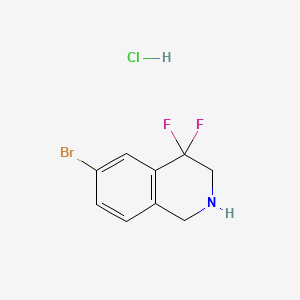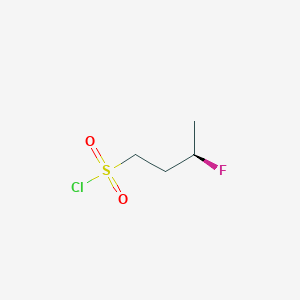
(3R)-3-fluorobutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-fluorobutane-1-sulfonyl chloride is an organic compound with the molecular formula C4H8ClFO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluorobutane-1-sulfonyl chloride typically involves the reaction of (3R)-3-fluorobutanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: (3R)-3-fluorobutanol
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The mixture is heated to reflux, and the reaction is monitored until the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases ceases.
The overall reaction can be represented as:
(3R)−3−fluorobutanol+SOCl2→(3R)−3−fluorobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives.
Reduction: The compound can be reduced to (3R)-3-fluorobutane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to form the corresponding sulfonamide, sulfonate ester, or sulfonic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Wissenschaftliche Forschungsanwendungen
(3R)-3-fluorobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Fluorinated sulfonyl chlorides are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-3-fluorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the sulfonyl group into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-chlorobutane-1-sulfonyl chloride
- (3R)-3-bromobutane-1-sulfonyl chloride
- (3R)-3-iodobutane-1-sulfonyl chloride
Uniqueness
(3R)-3-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C4H8ClFO2S |
|---|---|
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
(3R)-3-fluorobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
FEOLQWPKFMSUDZ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CCS(=O)(=O)Cl)F |
Kanonische SMILES |
CC(CCS(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



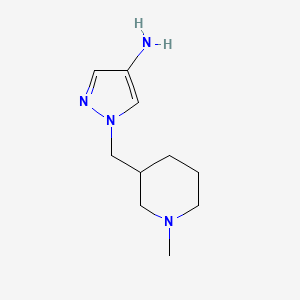
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)


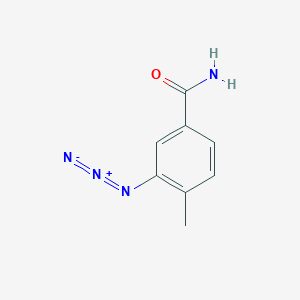
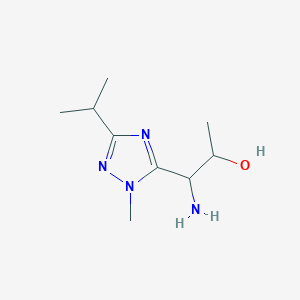
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
![rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-ethylpiperidine-4-carboxylic acid](/img/structure/B13484765.png)
